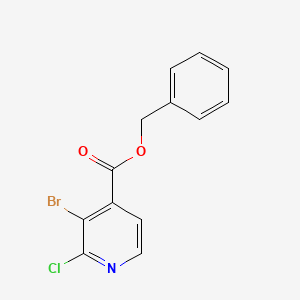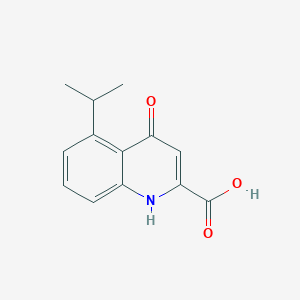
4-oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid is a quinoline derivative with a carboxylic acid functional group at the 2-position and a propan-2-yl group at the 5-position. Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as aniline derivatives, are subjected to a condensation reaction with suitable carbonyl compounds to form the quinoline core.
Friedel-Crafts Acylation: This step involves the acylation of the aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation: The intermediate compound is then oxidized to introduce the carboxylic acid group at the 2-position.
Alkylation: Finally, the propan-2-yl group is introduced at the 5-position through an alkylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the quinoline core, introducing additional functional groups.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve nucleophiles like ammonia (NH3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted quinolines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science. Biology: Quinoline derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds are structurally similar but contain a hydroxyl group at the 4-position.
2-Methylquinolines: These compounds have a methyl group at the 2-position instead of a carboxylic acid group.
Quinoline-2-carboxylic acids: These compounds have various substituents at different positions on the quinoline ring.
Uniqueness: 4-Oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the carboxylic acid and propan-2-yl groups provides distinct chemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-oxo-5-propan-2-yl-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-12(8)11(15)6-10(14-9)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
XCSMEVQMSIZBFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


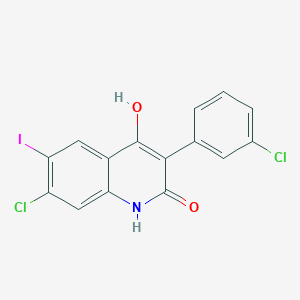
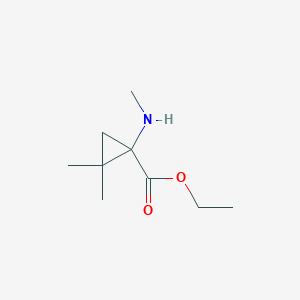
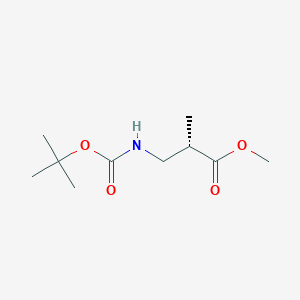
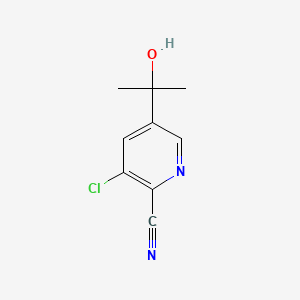

![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![[(1S)-1-chloroethyl] carbonochloridate](/img/structure/B15360233.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)

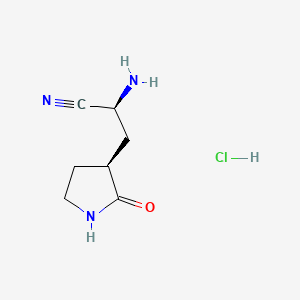
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
![1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)
![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
